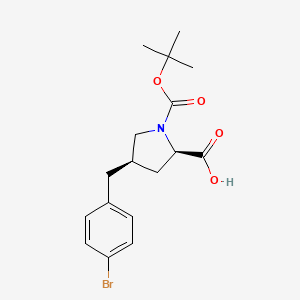
(2R,4R)-1-Boc-4-(4-bromobenzyl)-pyrrolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1-Boc-4-(4-bromobenzyl)-pyrrolidine-2-carboxylicacid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl substituent, and a pyrrolidine ring. Such compounds are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-Boc-4-(4-bromobenzyl)-pyrrolidine-2-carboxylicacid typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Introduction of the bromobenzyl group: The bromobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the carboxylic acid: The carboxylic acid group is introduced through oxidation or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Common reagents and catalysts used in these processes include bases, acids, and transition metal catalysts.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-Boc-4-(4-bromobenzyl)-pyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The bromobenzyl group can be reduced to form a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield benzyl derivatives.
Scientific Research Applications
(2R,4R)-1-Boc-4-(4-bromobenzyl)-pyrrolidine-2-carboxylicacid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4R)-1-Boc-4-(4-bromobenzyl)-pyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The bromobenzyl group can interact with enzymes or receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-1-Boc-4-benzyl-pyrrolidine-2-carboxylicacid: Lacks the bromine atom in the benzyl group.
(2R,4R)-1-Boc-4-(4-chlorobenzyl)-pyrrolidine-2-carboxylicacid: Contains a chlorine atom instead of a bromine atom in the benzyl group.
(2R,4R)-1-Boc-4-(4-fluorobenzyl)-pyrrolidine-2-carboxylicacid: Contains a fluorine atom instead of a bromine atom in the benzyl group.
Uniqueness
(2R,4R)-1-Boc-4-(4-bromobenzyl)-pyrrolidine-2-carboxylicacid is unique due to the presence of the bromobenzyl group, which can impart specific chemical and biological properties. The bromine atom can participate in halogen bonding and other interactions that may not be possible with other halogen atoms.
Properties
Molecular Formula |
C17H22BrNO4 |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(2R,4R)-4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14-/m1/s1 |
InChI Key |
QZQORNWXNRXMOS-TZMCWYRMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















